1-(2-(4-Fluorophenyl)cyclopropyl)ethanamine
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Overview
Description
1-(2-(4-Fluorophenyl)cyclopropyl)ethanamine is an organic compound characterized by the presence of a fluorophenyl group attached to a cyclopropyl ring, which is further connected to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(4-Fluorophenyl)cyclopropyl)ethanamine typically involves the cyclopropanation of a suitable precursor followed by amination. One common method involves the reaction of 4-fluorophenylacetonitrile with ethyl diazoacetate in the presence of a rhodium catalyst to form the cyclopropyl intermediate. This intermediate is then subjected to reduction and subsequent amination to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(4-Fluorophenyl)cyclopropyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as hydroxide or alkoxide ions replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), sodium methoxide (NaOCH3)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Amine derivatives
Substitution: Hydroxylated or alkoxylated derivatives
Scientific Research Applications
1-(2-(4-Fluorophenyl)cyclopropyl)ethanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials and as an intermediate in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-(4-Fluorophenyl)cyclopropyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(2-(4-Fluorophenyl)cyclopropyl)ethanamine can be compared to other similar compounds, such as:
- 1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride
- 2-Fluoro-1-(4-fluorophenyl)ethylamine
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture
Properties
Molecular Formula |
C11H14FN |
---|---|
Molecular Weight |
179.23 g/mol |
IUPAC Name |
1-[2-(4-fluorophenyl)cyclopropyl]ethanamine |
InChI |
InChI=1S/C11H14FN/c1-7(13)10-6-11(10)8-2-4-9(12)5-3-8/h2-5,7,10-11H,6,13H2,1H3 |
InChI Key |
DGSJYFZPAXUHCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1C2=CC=C(C=C2)F)N |
Origin of Product |
United States |
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